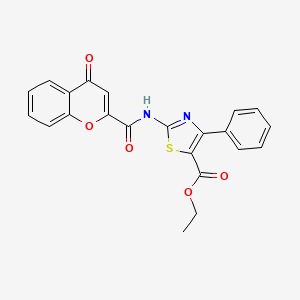

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate, also known as EOCPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOCPT is a heterocyclic compound that contains a thiazole ring, a chromene ring, and a carboxylate ester functional group.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The synthesis of novel compounds involving 2-oxo-2H-chromene derivatives has been extensively studied. For instance, compounds with a 1,2,4-triazole ring and 1,3,4-thiadiazole ring were synthesized by reacting 2-oxo-2H-chromene-3-carbohydrazide with substituted phenyl isothiocyanates, showcasing the versatility of chromene derivatives in producing pharmacologically relevant structures (Saeed & Ibrar, 2011).

- Another study focused on synthesizing coumarin derivatives containing the thiazolidin-4-one ring, highlighting the methodological advancements in coupling chromene derivatives with various chemical moieties to explore their biological properties (Ramaganesh, Bodke, & Venkatesh, 2010).

Biological Evaluation and Mechanisms

- Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated their potential in mitigating drug resistance and enhancing the efficacy of cancer therapies, especially in leukemia cells. This study underscores the therapeutic potential of chromene derivatives against cancers with multiple drug resistance (Das et al., 2009).

Chemical Properties and Reactivity

- The crystal structures and Hirshfeld surface analysis of various ethyl 2-oxo-2H-chromene-3-carboxylate derivatives were conducted to understand their molecular conformations and interactions, providing insights into the structural basis of their reactivity and potential interactions with biological targets (Gomes et al., 2019).

Mécanisme D'action

Target of Action

The primary target of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh), which plays a crucial role in transmitting signals in the brain .

Mode of Action

This compound interacts with AChE by inhibiting its activity, thereby preventing the breakdown of ACh . This results in an increase in the levels of ACh at cholinergic brain synapses . The compound is an uncompetitive inhibitor and a dual-binding site inhibitor .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway, which is involved in memory and cognition . The increased levels of ACh in the brain can help alleviate the symptoms of neurodegenerative disorders like Alzheimer’s disease, which is characterized by reduced levels of ACh .

Pharmacokinetics

The compound’s potency as an ache inhibitor is indicated by its ic50 values in the micromolar range , suggesting it has a reasonable degree of bioavailability.

Result of Action

The inhibition of AChE leads to increased levels of ACh in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease .

Propriétés

IUPAC Name |

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBLCOAPYKRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)

![N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2456783.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456786.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)

![(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2456790.png)